
2-(Furan-3-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-1H-pyrrole is a heterocyclic compound that consists of a furan ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide can be used to synthesize polysubstituted furans . Another method involves the use of acetylene derivatives and the Paal–Knorr reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Furan-3-yl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in palladium-catalyzed one-pot multi-component reactions, such as the synthesis of 2-(furan-3-yl)acetates from allenols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aryl iodides, alcohols, and carbon monoxide. Palladium catalysts are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound include various substituted furan derivatives, which can be further utilized in the synthesis of biologically significant compounds .
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)-1H-pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, furan derivatives have been studied for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, the compound is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic devices .
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. Furan derivatives are known to act on various receptors and enzymes in the body, including GABA receptors, COX-2 inhibitors, and opioid receptors . The compound’s unique structure allows it to form hydrogen bonds and interact with biological macromolecules, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(Furan-3-yl)-1H-pyrrole include other furan derivatives, such as 2-(furan-3-yl)ethanamine hydrochloride and polysubstituted furan-3(4)-carboxylates .
Uniqueness: What sets this compound apart from other similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
72078-44-5 |
|---|---|
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-8(9-4-1)7-3-5-10-6-7/h1-6,9H |
Clave InChI |
SKQPULJEEJXJCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

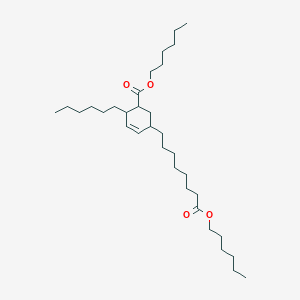
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
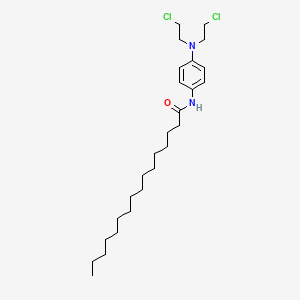
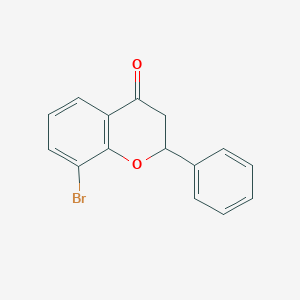
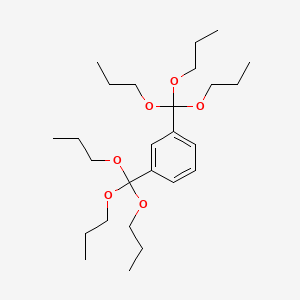
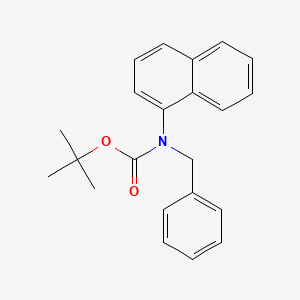

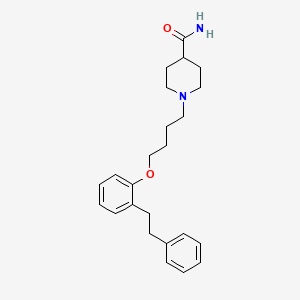

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
